

Commercial Sources and Availability of 4-Phenylbutyric acid-d2: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylbutyric acid-d2

Cat. No.: B12395283

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and technical specifications of **4-Phenylbutyric acid-d2**. This deuterated analog of 4-Phenylbutyric acid (4-PBA) is a critical tool for researchers in various fields, primarily serving as an internal standard for mass spectrometry-based quantification of 4-PBA.

Commercial Availability

4-Phenylbutyric acid-d2 is available from several specialized chemical suppliers. The primary commercial source identified is MedchemExpress, which provides the compound with a specified purity. Other suppliers, such as Toronto Research Chemicals (TRC), also offer various deuterated forms of 4-Phenylbutyric acid, including d5 and d11 variants. When sourcing this material, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to confirm its purity and isotopic enrichment.

Technical Data

The following tables summarize the available quantitative data for **4-Phenylbutyric acid-d2** and its related deuterated analogs.

Table 1: Specifications for **4-Phenylbutyric acid-d2**

Parameter	Specification	Supplier	Reference
Purity	99.70%	MedchemExpress	[1]
CAS Number	461391-24-2	MedchemExpress	[1]
Molecular Formula	C ₁₀ H ₁₀ D ₂ O ₂	MedchemExpress	[1]
Molecular Weight	166.22	MedchemExpress	
Appearance	White to off-white solid	MedchemExpress	

Table 2: Specifications for other Deuterated Analogs of 4-Phenylbutyric acid

Compound	Isotopic Purity	Chemical Purity	Supplier	Reference
4-Phenylbutyric-d ₁₁ acid	98 atom % D	98% (CP)	Sigma-Aldrich	[2]
4-Phenylbutyric acid-d ₅	Not Specified	Not Specified	MedchemExpress	[3]

Experimental Protocols

Use of 4-Phenylbutyric acid-d₂ as an Internal Standard in LC-MS/MS Analysis

4-Phenylbutyric acid-d₂ is predominantly used as an internal standard (IS) for the accurate quantification of 4-PBA in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods for the analysis of 4-PBA and its metabolites.[4]

1. Preparation of Stock Solutions:

- **4-Phenylbutyric acid-d₂** (Internal Standard): Prepare a stock solution of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.
- **4-Phenylbutyric acid** (Analyte): Prepare a stock solution of 1 mg/mL in the same solvent.

2. Preparation of Calibration Standards and Quality Control Samples:

- Prepare a series of calibration standards by spiking known concentrations of the 4-PBA stock solution into the blank biological matrix (e.g., plasma, tissue homogenate).
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Add a fixed concentration of the **4-Phenylbutyric acid-d2** internal standard solution to all calibration standards and QC samples.

3. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample, calibration standard, or QC sample, add 300 μ L of acetonitrile containing the **4-Phenylbutyric acid-d2** internal standard.
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 4-PBA and **4-Phenylbutyric acid-d2**.
- Example transitions (Q1/Q3): These will need to be optimized for the specific instrument. For 4-PBA, a potential transition is m/z 163.1 \rightarrow 119.1. For **4-Phenylbutyric acid-d2**, the precursor ion will be shifted by +2 Da (m/z 165.1).

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Determine the concentration of 4-PBA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

The primary utility of **4-Phenylbutyric acid-d2** is as a tool for analytical chemistry. The biological effects of 4-PBA, which are the subject of the signaling pathway diagrams below, are attributed to the non-deuterated portion of the molecule. Deuteration at specific positions does not alter the fundamental mechanism of action as an inhibitor of histone deacetylases (HDACs) and as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.

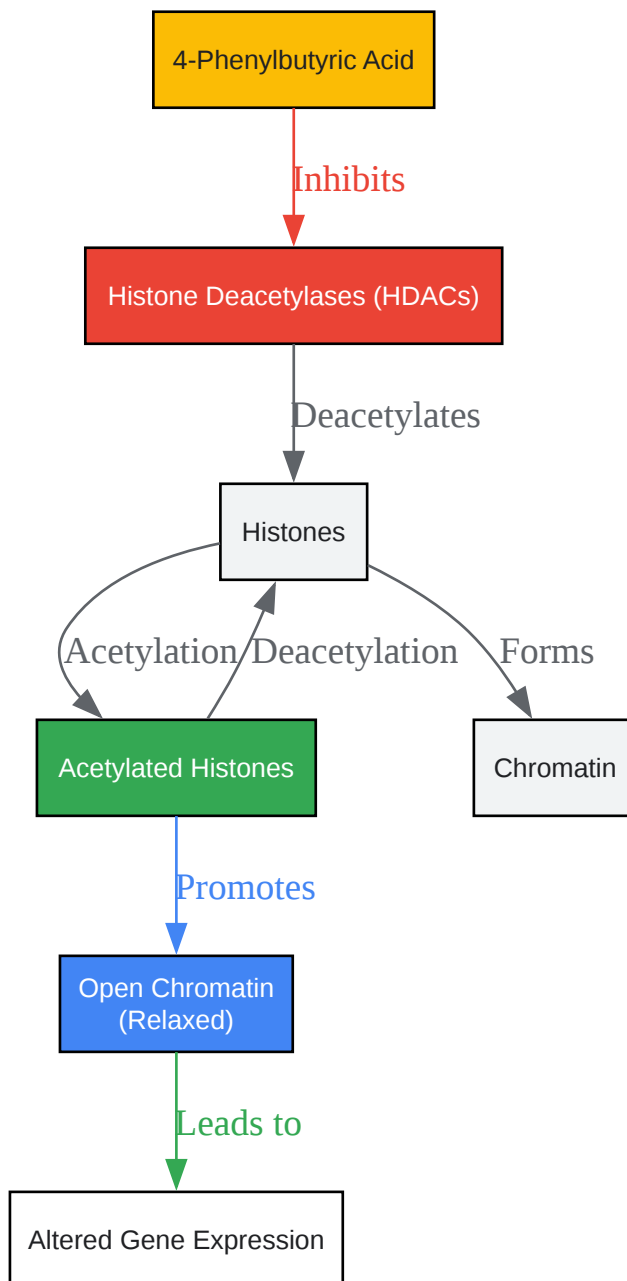
Experimental Workflow: Quantification of 4-PBA using a Deuterated Internal Standard



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Caption: Workflow for quantifying 4-PBA using 4-PBA-d2 as an internal standard.

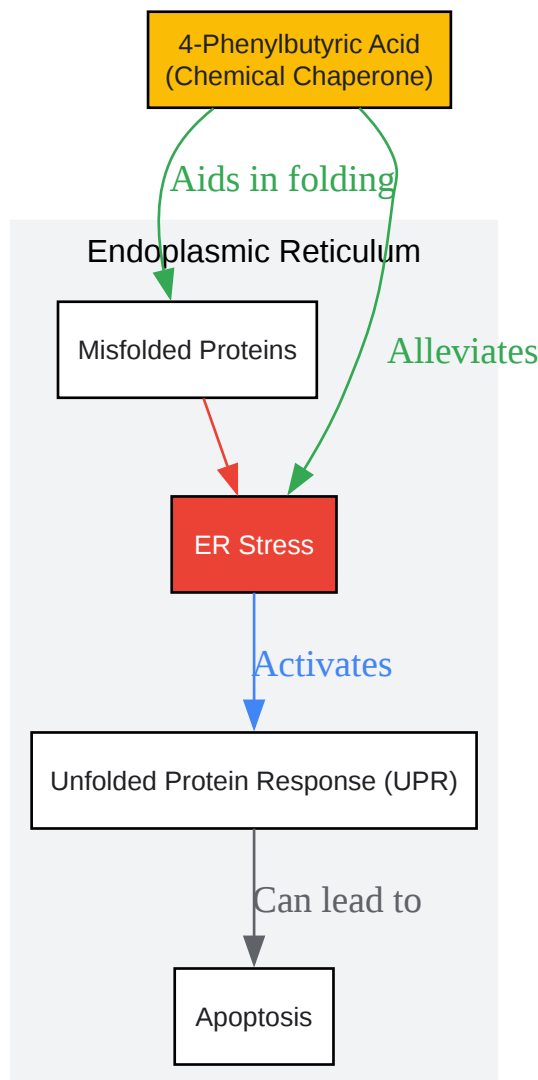
Signaling Pathway: 4-PBA as a Histone Deacetylase (HDAC) Inhibitor



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Caption: Mechanism of 4-PBA as an HDAC inhibitor leading to altered gene expression.

Signaling Pathway: 4-PBA in Alleviating Endoplasmic Reticulum (ER) Stress



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Caption: Role of 4-PBA as a chemical chaperone in mitigating ER stress.

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- To cite this document: BenchChem. [Commercial Sources and Availability of 4-Phenylbutyric acid-d2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395283#commercial-sources-and-availability-of-4-phenylbutyric-acid-d2]

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